molecular formula C19H14N6 B12274202 2-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]-1H-1,3-benzodiazole

2-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]-1H-1,3-benzodiazole

Cat. No.: B12274202
M. Wt: 326.4 g/mol
InChI Key: HVUOFFUWZCTGKA-UHFFFAOYSA-N
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Description

2-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]-1H-1,3-benzodiazole is a complex heterocyclic compound that integrates multiple functional groups, including a benzodiazole, triazole, and pyrrole. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]-1H-1,3-benzodiazole typically involves multi-step reactions starting from readily available precursors One common approach is the cyclization of appropriate intermediates under controlled conditionsThe final step often involves the formation of the benzodiazole ring through a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

2-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]-1H-1,3-benzodiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The pathways involved often include signal transduction cascades and metabolic pathways that are crucial for cellular function .

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides: These compounds share a similar pyrrole and phenyl structure but differ in the triazole and benzodiazole moieties.

    4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: These compounds also contain a pyrrole ring but have different substituents and functional groups[][8].

Uniqueness

The uniqueness of 2-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]-1H-1,3-benzodiazole lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H14N6

Molecular Weight

326.4 g/mol

IUPAC Name

2-(1-phenyl-5-pyrrol-1-yltriazol-4-yl)-1H-benzimidazole

InChI

InChI=1S/C19H14N6/c1-2-8-14(9-3-1)25-19(24-12-6-7-13-24)17(22-23-25)18-20-15-10-4-5-11-16(15)21-18/h1-13H,(H,20,21)

InChI Key

HVUOFFUWZCTGKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C3=NC4=CC=CC=C4N3)N5C=CC=C5

Origin of Product

United States

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